Product packaging for 2-(4-Cyanophenyl)isonicotinic acid(Cat. No.:CAS No. 1255637-06-9)

2-(4-Cyanophenyl)isonicotinic acid

Cat. No.: B3226391
CAS No.: 1255637-06-9
M. Wt: 224.21 g/mol
InChI Key: AMVOHNYZDRUSSS-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)isonicotinic acid (CAS 1255637-06-9) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. It features both a carboxylic acid and a cyano group on its biphenyl-like core structure, making it a versatile building block for the synthesis of more complex molecules . Scientific literature indicates that structural analogues of isonicotinic acid hydrazide (isoniazid), which share a similar pyridinecarboxylic acid core, are of significant research interest in the field of antitubercular agent development . These analogues are designed and synthesized to improve potency against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms . The mechanism of action for such compounds often involves the inhibition of key bacterial enzymes like Enoyl-ACP reductase (InhA), a component of the fatty acid synthase system essential for the synthesis of mycolic acids in the bacterial cell wall . Researchers utilize this compound as a precursor in structure-based drug design, where incorporating specific lipophilic moieties can enhance the penetration of potential drug candidates into the mycobacterial cell wall . As a key synthetic intermediate, this compound is intended for laboratory research purposes only .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O2 B3226391 2-(4-Cyanophenyl)isonicotinic acid CAS No. 1255637-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-1-3-10(4-2-9)12-7-11(13(16)17)5-6-15-12/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVOHNYZDRUSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679494
Record name 2-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255637-06-9
Record name 2-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Design for 2 4 Cyanophenyl Isonicotinic Acid

Precursor Synthesis and Building Block Functionalization

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its constituent building blocks: a suitably functionalized pyridine (B92270) precursor and a 4-cyanophenyl-containing coupling partner.

Preparation of Functionalized Pyridine Precursors

The pyridine core of the target molecule is isonicotinic acid, which requires functionalization at the 2-position to enable cross-coupling reactions. A common and effective precursor is a 2-halo-isonicotinic acid derivative, typically 2-chloroisonicotinic acid or its ester.

Several methods exist for the preparation of 2-chloroisonicotinic acid. One route starts from citrazinic acid, which undergoes a chlorination reaction to yield 2,6-dichloro-isonicotinic acid. This intermediate is then subjected to a selective dechlorination to afford the desired 2-chloroisonicotinic acid. google.com Another approach begins with 2-amino-4-picoline, which is converted to 2-chloro-4-picoline via a Sandmeyer reaction following diazotization. The methyl group of 2-chloro-4-picoline is then oxidized to a carboxylic acid to yield the final precursor. google.com

For use in coupling reactions, the carboxylic acid group is often protected as an ester, for example, a methyl or ethyl ester. This protection prevents unwanted side reactions and can improve the solubility of the precursor. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a reagent like diazomethane. prepchem.comprepchem.com For instance, 2-chloronicotinic acid can be converted to its ethyl ester with a reported yield of 94.6% by reacting it with ethanol (B145695) and removing hydrogen chloride gas. guidechem.com Subsequent hydrolysis of the ester group after the coupling reaction regenerates the carboxylic acid. guidechem.com

An alternative strategy involves starting with a methylpyridine, such as γ-picoline (4-methylpyridine), and oxidizing the methyl group to a carboxylic acid. nih.govgoogle.comacs.org This oxidation can be performed using various oxidizing agents, including potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in an aqueous solution. researchgate.net A patented process describes the oxidation of methyl-pyridines dissolved in aqueous hydrochloric acid using chlorine gas in the presence of actinic radiation. google.com

Synthesis of 4-Cyanophenyl Building Blocks

The 4-cyanophenyl fragment is typically introduced as an organometallic reagent, most commonly 4-cyanophenylboronic acid, for use in Suzuki-Miyaura cross-coupling reactions. chemicalbook.comchemimpex.com 4-Cyanophenylboronic acid is a commercially available, air- and moisture-stable solid that serves as a versatile reagent in organic synthesis. chemicalbook.comchemimpex.comguidechem.comorganoborons.com

The synthesis of 4-cyanophenylboronic acid can be achieved by reacting 4-bromobenzonitrile (B114466) with a borate (B1201080) ester, such as triisopropyl borate, in the presence of a strong base like n-butyllithium at low temperatures (-70°C). guidechem.com The reaction is then quenched with an acidic solution to yield the boronic acid. guidechem.com

Carbon-Carbon Coupling Strategies

The key step in assembling the 2-(4-cyanophenyl)isonicotinic acid backbone is the formation of the carbon-carbon bond between the pyridine and phenyl rings. Transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a highly effective and widely used method for forming C-C bonds between sp2-hybridized carbon atoms. wikipedia.orgyonedalabs.comlibretexts.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organoboron compound (the 4-cyanophenylboronic acid) with an organohalide (the 2-chloroisonicotinic acid derivative). wikipedia.org

The general mechanism involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-chloroisonicotinic acid derivative to form a palladium(II) complex. libretexts.org

Transmetalation : The cyano-substituted phenyl group is transferred from the boronic acid to the palladium(II) complex, displacing the halide. wikipedia.org This step is typically facilitated by a base.

Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions. The choice of these components can significantly impact the reaction's yield and efficiency. The reaction is valued for its high functional group tolerance and generally mild conditions. libretexts.org

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolvent
2-Chloroisonicotinic acid ester4-Cyanophenylboronic acidPd(PPh3)4Na2CO3Toluene/Water
2-Bromoisonicotinic acid ester4-Cyanophenylboronic acid pinacol (B44631) esterPd(dppf)Cl2K3PO4Dioxane

This table represents typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of similar biaryl compounds.

Alternative Transition Metal-Catalyzed Coupling Reactions

While the Suzuki-Miyaura reaction is prevalent, other transition metal-catalyzed couplings can also be employed. The Stille coupling, for example, utilizes an organotin reagent instead of an organoboron compound. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction also proceeds via a palladium-catalyzed cycle similar to the Suzuki reaction and is known for its versatility. wikipedia.orgthieme-connect.comnih.gov The organotin partner, such as 4-cyanophenyl(tributyl)stannane, would be coupled with the 2-halo-isonicotinic acid derivative. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. wikipedia.orgorganic-chemistry.org

Nickel-catalyzed coupling reactions have also emerged as powerful alternatives, particularly for the cyanation of aryl halides, and could potentially be adapted for the primary C-C bond formation. organic-chemistry.org

Nitrile and Carboxylic Acid Group Introduction and Modification

The nitrile and carboxylic acid functional groups can either be present on the precursors before the coupling reaction or introduced at a later stage of the synthesis.

If not present initially, the nitrile group can be introduced onto an aryl halide (e.g., a 2-(4-bromophenyl)isonicotinic acid intermediate) through palladium- or nickel-catalyzed cyanation reactions. organic-chemistry.orgnih.govorganic-chemistry.org Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)2), or potassium hexacyanoferrate(II) (K4[Fe(CN)6]). nih.govorganic-chemistry.org For example, a general procedure for palladium-catalyzed cyanation involves reacting the aryl halide with K4[Fe(CN)6]•3H2O in a dioxane/water solvent system with a palladium precatalyst and ligand. nih.gov Oxidative cyanation methods can also be used to directly introduce a nitrile group onto an activated aromatic ring. youtube.comnih.gov

As mentioned in section 2.1.1, the carboxylic acid group is often derived from the oxidation of a methyl group. google.com This transformation is typically performed on the pyridine precursor before coupling. If the coupling reaction is performed on an ester derivative, a final hydrolysis step is required to deprotect the carboxylic acid. This is usually achieved under basic conditions, for instance, by heating with an aqueous solution of sodium hydroxide (B78521), followed by acidification to precipitate the final product. guidechem.com

Pathways for Introducing the Isonicotinic Acid Moiety

The isonicotinic acid scaffold, a pyridine ring with a carboxylic acid at the 4-position, is a crucial component. chempanda.com Several approaches exist for its introduction into the target molecule. One common strategy involves the use of pre-functionalized pyridine derivatives. For instance, a Suzuki or other cross-coupling reaction between a halo-isonicotinic acid derivative and a cyanophenylboronic acid or a related organometallic reagent can directly establish the desired carbon-carbon bond.

Another approach involves the construction of the isonicotinic acid ring system from acyclic precursors. This can be achieved through various condensation and cyclization reactions. For example, a Hantzsch-type pyridine synthesis could be adapted to incorporate the necessary phenyl and cyano functionalities.

Furthermore, the isonicotinic acid moiety can be generated from a pre-existing pyridine ring through oxidation of an alkyl group at the 4-position. For example, 4-methylpyridine (B42270) can be oxidized to isonicotinic acid. chemicalbook.com This method, however, may require subsequent steps to introduce the cyanophenyl group. A process for preparing isonicotinic acid from a mixture of gamma and beta picolines has also been described, involving reaction with benzaldehyde (B42025) to form 4-styryl pyridine, followed by oxidation. google.com

Transformations Involving the Cyano Group

The cyano group is a versatile functional handle that can be introduced or manipulated at various stages of the synthesis. It can be present in one of the starting materials, such as 4-cyanobenzaldehyde (B52832) or 4-cyanobromobenzene, which is then coupled with a suitable pyridine-containing fragment.

Alternatively, the cyano group can be introduced later in the synthetic sequence through methods like the Sandmeyer reaction on an aromatic amine or by nucleophilic substitution with a cyanide salt. The cyano group can also be a precursor to other functionalities if desired, though for the target molecule, its retention is key. researchgate.net The use of copper cyanide is a common method for introducing the cyano group onto an aromatic ring. organic-chemistry.org

Advanced Synthetic Techniques

To improve upon classical synthetic methods, researchers have explored advanced techniques that offer advantages such as reduced reaction times, higher yields, and more environmentally friendly conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. researchgate.net In the context of synthesizing this compound, microwave assistance can be applied to various steps, including the key cross-coupling reactions or the formation of the isonicotinic acid ring. researchgate.netnih.gov For example, a Suzuki coupling that might take several hours under conventional heating could potentially be completed in minutes using microwave irradiation. chesci.comsphinxsai.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyridine Derivatives

Reaction StepConventional MethodMicrowave-Assisted MethodReference
Synthesis of 2-amino-3-cyanopyridines8-10 hours heating3-5 minutes irradiation researchgate.net
Amide formationLong reaction times, often requires coupling reagentsShorter reaction times, higher yields nih.gov
Synthesis of pyrazole (B372694) derivativesConventional heatingHigher yields in a few minutes sphinxsai.com

Enzymatic Synthesis Approaches

While less commonly reported for this specific compound, enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Enzymes could potentially be employed for the stereoselective introduction of functional groups or for the resolution of racemic mixtures if chiral derivatives of this compound were desired. While specific enzymatic routes to the target molecule are not extensively documented, the principles of biocatalysis are being increasingly applied to the synthesis of complex heterocyclic compounds.

Scalable Synthesis Protocols

The development of scalable synthetic routes is crucial for the potential industrial application of this compound. A scalable protocol would prioritize the use of readily available and inexpensive starting materials, robust and high-yielding reactions, and purification methods that are amenable to large-scale production. This often involves moving away from chromatographic purification towards crystallization or distillation. Key considerations for scalability include reaction concentration, heat transfer, and reagent addition rates. The synthesis of isonicotinic acid itself has been scaled up, with industrial production methods achieving yields of 70-75%. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 2 4 Cyanophenyl Isonicotinic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a key site for reactions, enabling the formation of esters, amides, and salts.

Esterification Reactions

Esterification of 2-(4-cyanophenyl)isonicotinic acid can be achieved through several methods. A common approach involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible process known as Fischer esterification. masterorganicchemistry.com To drive the reaction towards the ester product, a large excess of the alcohol is often used, and any water formed during the reaction is removed. masterorganicchemistry.com

Another method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). nih.govmdpi.com The resulting acyl chloride hydrochloride can then be reacted with an alcohol to form the corresponding ester. nih.govmdpi.com This method is particularly useful for reactions with more complex alcohols. researchgate.net For instance, the synthesis of p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters of isonicotinic acid has been successfully achieved using this two-step procedure. nih.govmdpi.com

The choice of esterification method can depend on the specific alcohol being used and the desired reaction conditions. For example, simple alkyl esters like methyl isonicotinate (B8489971) can be prepared by heating isonicotinic acid with methanol (B129727) and a strong acid catalyst. researchgate.net

Table 1: Examples of Esterification Reactions of Isonicotinic Acid Derivatives

Reactant Reagents Product Reference
Isonicotinic acid Methanol, Conc. H₂SO₄, Heat Methyl isonicotinate researchgate.net
Isonicotinic acid SOCl₂, DMF, then 4-nitrophenol, triethylamine Isonicotinic acid 4-nitrophenyl ester nih.gov
Isonicotinic acid SOCl₂, DMF, then N-hydroxysuccinimide, triethylamine Isonicotinic acid N-hydroxysuccinimidyl ester nih.gov

Amidation and Peptide Coupling

The carboxylic acid group of this compound can be converted to an amide through reaction with an amine. This reaction typically requires the activation of the carboxylic acid. uni-kiel.debachem.com Common methods for amide bond formation include the use of coupling reagents. uni-kiel.debachem.comsigmaaldrich.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. bachem.com

A variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as onium salts such as HBTU, HATU, and PyBOP. uni-kiel.desigmaaldrich.compeptide.com The choice of coupling reagent can be critical, especially when dealing with sterically hindered amino acids or when trying to minimize side reactions like racemization. uni-kiel.depeptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to suppress racemization and improve reaction efficiency. uni-kiel.depeptide.com

In the context of peptide synthesis, this compound can be coupled to the N-terminus of a peptide chain. For example, it has been used in the solid-phase synthesis of peptide inhibitors. nih.gov The process involves the sequential addition of amino acids to a solid support, followed by the coupling of this compound to the free amino group of the final amino acid residue. nih.gov

Table 2: Common Coupling Reagents for Amidation and Peptide Synthesis

Coupling Reagent Description Reference
DCC (Dicyclohexylcarbodiimide) A widely used carbodiimide (B86325) for forming amides, esters, and anhydrides. peptide.com bachem.compeptide.com
DIC (N,N'-Diisopropylcarbodiimide) Similar to DCC but the urea (B33335) byproduct is more soluble, making it suitable for solid-phase synthesis. peptide.com bachem.compeptide.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) An aminium-based reagent that is effective for routine peptide synthesis. sigmaaldrich.com sigmaaldrich.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) More reactive than HBTU and can reduce racemization. sigmaaldrich.compeptide.com sigmaaldrich.compeptide.com

Salt Formation and Ionic Interactions

As a carboxylic acid, this compound can react with bases to form salts. This is a standard acid-base reaction where the proton of the carboxylic acid group is transferred to the base. The resulting salt consists of the carboxylate anion of the parent acid and the cation from the base. These ionic interactions are a fundamental aspect of its chemistry. For instance, in reactions involving polyamines, extensive salt formation can occur, which may complicate subsequent reactions like acylations. nih.govmdpi.com The formation of salts can also be a deliberate step in the synthesis or purification process.

Transformations Involving the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring of this compound is a site for various chemical reactions, including quaternization, N-oxidation, and coordination to metal centers.

Quaternization and N-Oxidation

The pyridine nitrogen can be oxidized to form an N-oxide. researchgate.net This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. researchgate.net The oxidation of pyridine derivatives to their corresponding N-oxides can activate the ring for nucleophilic and electrophilic substitution reactions, particularly at the 2- and 4-positions. researchgate.net For example, isonicotinic acid N-oxide can undergo cyanation mediated by zinc cyanide. researchgate.net

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. This process introduces a positive charge on the nitrogen atom and can further modify the reactivity of the molecule.

Coordination Chemistry with Metal Centers

The pyridine nitrogen and the carboxylate group of this compound can act as ligands, binding to metal ions to form coordination complexes and metal-organic frameworks (MOFs). osti.govosti.gov MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. osti.govscispace.com The structure, porosity, and functionality of MOFs can be tuned by carefully selecting the metal and the organic linker. osti.gov

Isonicotinic acid and its derivatives are commonly used as linkers in the synthesis of MOFs. researchgate.net The synthesis of these materials often occurs under hydrothermal or solvothermal conditions, where the metal salt and the organic linker self-assemble into the final framework. osti.gov For example, isonicotinic acid has been used to construct zinc-based MOFs. researchgate.net The coordination of this compound to metal centers can lead to the formation of diverse and functional materials with potential applications in areas such as gas storage and catalysis. osti.gov The coordination chemistry of ligands containing both pyridine and carboxylate functionalities is a rich field of study, leading to the creation of novel materials with interesting properties. nih.govuni-regensburg.de

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Sulfuric acid
Tosic acid
Thionyl chloride
Dimethylformamide
p-Nitrophenyl ester of isonicotinic acid
N-hydroxysuccinimidyl ester of isonicotinic acid
Pentafluorophenyl ester of isonicotinic acid
Methyl isonicotinate
Dicyclohexylcarbodiimide (DCC)
N,N'-Diisopropylcarbodiimide (DIC)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
1-Hydroxybenzotriazole (HOBt)
1-Hydroxy-7-azabenzotriazole (HOAt)
Isonicotinic acid N-oxide

Reactivity of the Nitrile Group

The cyano group (-C≡N) on the phenyl ring is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the aromatic system to which it is attached. libretexts.org

The nitrile group of this compound can be hydrolyzed to a carboxylic acid functionality, yielding 2-(4-carboxyphenyl)isonicotinic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. chemguide.co.uk

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. wvu.edulibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. chemguide.co.uk

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com This also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt. pressbooks.pub Subsequent acidification is necessary to obtain the free carboxylic acid. chemguide.co.uk The hydrolysis of cyanopyridines, which are structurally related to the target molecule, has been shown to produce the corresponding carboxylic acids. google.com For instance, 4-cyanopyridine (B195900) can be hydrolyzed to isonicotinic acid. google.comresearchgate.net

Table 1: General Conditions for Nitrile Hydrolysis

ConditionsReagentsProduct
AcidicDilute HCl or H₂SO₄, heatCarboxylic Acid
BasicAqueous NaOH or KOH, heat, then H₃O⁺Carboxylic Acid

The nitrile group can be reduced to a primary amine (aminomethyl group), which would yield 2-(4-(aminomethyl)phenyl)isonicotinic acid. This reduction can be accomplished using various reducing agents.

Commonly used reagents for this transformation include lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. libretexts.orgyoutube.com LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. libretexts.org

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium at elevated temperature and pressure. libretexts.orgwikipedia.org Catalytic hydrogenation is often considered a more "green" and industrially viable method. organic-chemistry.org

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

ReagentSolventComments
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFFollowed by aqueous workup. libretexts.org
Hydrogen (H₂) / Raney NickelEthanol (B145695), Ammonia (B1221849)High pressure and temperature may be required. wikipedia.org
Hydrogen (H₂) / Palladium on CarbonMethanolOften used with ammonia to suppress secondary amine formation.
Borane (BH₃) complexesTHFOffers good selectivity. organic-chemistry.org

It is important to note that milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to aldehydes, but this would require careful control of reaction conditions. wikipedia.orgyoutube.com

The nitrile group can participate in [3+2] cycloaddition reactions. A significant example is the formation of a tetrazole ring by reacting the nitrile with an azide (B81097), typically sodium azide (NaN₃). nih.gov This reaction converts the cyano group into a 5-substituted-1H-tetrazole, which is considered a bioisostere of a carboxylic acid group, often used in medicinal chemistry to improve metabolic stability and other physicochemical properties. nih.gov

The reaction is often catalyzed by a Lewis acid or a Brønsted acid to activate the nitrile. researchgate.netnih.gov The process involves the [2+3] cycloaddition of the azide to the nitrile. nih.gov For aromatic nitriles, this reaction can be promoted by various catalysts, including zinc salts or organocatalysts, sometimes under microwave irradiation to accelerate the reaction. organic-chemistry.org The formation of tetrazoles from aromatic nitriles is a well-established synthetic route. google.com

Table 3: Conditions for Tetrazole Formation from Nitriles

ReagentsCatalystSolvent
Sodium Azide (NaN₃)Zinc Chloride (ZnCl₂)N,N-Dimethylformamide (DMF)
Sodium Azide (NaN₃)Ammonium Chloride (NH₄Cl)N,N-Dimethylformamide (DMF) youtube.com
Trimethylsilyl Azide (TMSN₃)Dibutyltin Oxide (Bu₂SnO)Toluene

Electrophilic and Nucleophilic Aromatic Substitutions on Aromatic Rings

The presence of two aromatic rings, a pyridine and a benzene (B151609) ring, each with distinct electronic properties, makes the study of aromatic substitution reactions on this compound particularly interesting.

Electrophilic Aromatic Substitution (EAS)

Both aromatic rings in the molecule are generally deactivated towards electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. Furthermore, the carboxylic acid group at the 4-position is a deactivating, meta-directing group. wvu.edu

The phenyl ring is substituted with a cyano group, which is a strong electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. masterorganicchemistry.com The other substituent on the phenyl ring is the pyridine-2-yl group, which is also electron-withdrawing. Therefore, forcing conditions would be required for electrophilic substitution to occur on either ring. If substitution were to occur on the phenyl ring, it would be expected at the positions meta to the cyano group (positions 3 and 5). On the pyridine ring, electrophilic substitution is notoriously difficult and typically occurs at the 3- and 5-positions if at all. wikipedia.org

Nucleophilic Aromatic Substitution (NAS)

Conversely, the electron-deficient nature of both rings makes them potential candidates for nucleophilic aromatic substitution, provided a suitable leaving group is present. libretexts.orgmasterorganicchemistry.com The pyridine ring, especially with the electron-withdrawing carboxylic acid group, is activated towards nucleophilic attack. If a good leaving group (e.g., a halide) were present at the 3-, 5-, or 6-positions of the pyridine ring, it could potentially be displaced by a nucleophile.

The phenyl ring is activated towards NAS by the strongly electron-withdrawing cyano group. organicchemistrytutor.com A leaving group positioned ortho or para to the cyano group would be highly susceptible to nucleophilic attack. masterorganicchemistry.comlumenlearning.comyoutube.com The intermediate Meisenheimer complex would be stabilized by resonance involving the cyano group. libretexts.org

Exploration of Stereoselective Reactions (if applicable to derivatives)

Stereoselective reactions are reactions that favor the formation of one stereoisomer over another. masterorganicchemistry.com For this compound itself, which is an achiral molecule, stereoselective reactions are not directly applicable. However, derivatives of this compound could be designed to undergo stereoselective transformations.

For instance, if the carboxylic acid group were converted to an amide with a chiral amine, the resulting molecule would be chiral. Subsequent reactions on this chiral derivative could exhibit diastereoselectivity, where a new stereocenter is formed in a preferred configuration due to the influence of the existing chiral center. masterorganicchemistry.com

Another possibility involves the synthesis of derivatives where a stereocenter is introduced elsewhere in the molecule, for example, on a substituent attached to one of the aromatic rings. Reactions on such chiral derivatives could be stereoselective. organicchemistrytutor.comcarewellpharma.in The field of asymmetric synthesis often employs chiral catalysts or auxiliaries to induce stereoselectivity in reactions involving prochiral substrates. organicchemistrytutor.com While specific examples involving derivatives of this compound are not readily found in the literature, the principles of stereoselective synthesis could certainly be applied to its derivatives in the context of drug discovery and development.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-Cyanophenyl)isonicotinic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the exact arrangement of atoms and the electronic environment of each nucleus can be established.

Elucidation of Molecular Connectivity and Dynamics

The ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton framework of the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. The three protons on the isonicotinic acid ring will appear as distinct signals, likely in the downfield region (typically 7.5-9.0 ppm) characteristic of aromatic pyridine protons. The four protons on the 4-cyanophenyl ring will present as two sets of doublets, a classic AA'BB' system, due to the symmetry of the para-substituted ring. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its signal would disappear upon exchange with D₂O. libretexts.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 165-180 ppm). libretexts.org The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. The remaining aromatic carbons of both the pyridine and phenyl rings will resonate in the 120-150 ppm region. The specific chemical shifts are influenced by the electronic effects of the substituents (the carboxylic acid, the nitrile, and the interconnected aromatic rings). libretexts.org

2D NMR Techniques : To unambiguously assign these signals and confirm connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. spectrabase.comlookchem.com A COSY spectrum would reveal proton-proton couplings within each aromatic ring, confirming the spatial proximity of adjacent protons. lookchem.com An HSQC spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to, allowing for definitive assignment of the carbon skeleton. spectrabase.com Further confirmation of the link between the two rings can be obtained through HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two to three bonds. spectrabase.com

Conformer Analysis in Solution

The bond linking the phenyl and pyridine rings allows for rotational freedom, leading to the possibility of different conformers in solution. The planarity between the two rings is influenced by steric hindrance between the ortho-protons. NMR spectroscopy can provide insights into the preferred conformation and the dynamics of this rotation. The relative orientation of the two aromatic rings can be studied using advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons on the different rings. The presence and magnitude of NOE cross-peaks can help determine the average dihedral angle between the rings in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₃H₈N₂O₂, which corresponds to a molecular weight of 224.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass with high precision, which helps to validate the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize, typically forming a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. The subsequent fragmentation provides a structural fingerprint. Key predicted fragmentation pathways include:

Loss of Hydroxyl Radical : A prominent fragment resulting from the cleavage of the carboxylic acid group, leading to a peak at [M-17]⁺. spectroscopyonline.com

Loss of Carboxyl Group : Decarboxylation can occur, resulting in a fragment at [M-45]⁺. spectroscopyonline.com

Cleavage of the Phenyl-Pyridine Bond : The bond connecting the two aromatic systems can break, leading to fragments corresponding to the cyanophenyl cation (m/z 102) and the isonicotinic acid radical cation (m/z 122) or related species.

Loss of CO : The carbonyl group can be lost from certain fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z Identity
[M+H]⁺ 225.06 Protonated Molecular Ion
[M]⁺ 224.05 Molecular Ion
[M-OH]⁺ 207.05 Loss of hydroxyl radical
[M-COOH]⁺ 179.06 Loss of carboxyl group

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within the molecule by probing their characteristic vibrational modes.

The spectrum of this compound is characterized by several key absorption bands:

O-H Stretch : A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orgechemi.commzcloud.org

C-H Stretch : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. wikipedia.org

C≡N Stretch : A sharp, intense absorption corresponding to the nitrile group stretching is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak.

C=O Stretch : The carbonyl stretch of the carboxylic acid will produce a strong, sharp peak, typically between 1700-1725 cm⁻¹ for a dimeric acid. mzcloud.org Conjugation with the pyridine ring may shift this slightly.

C=C and C=N Stretches : Aromatic ring stretching vibrations for both the phenyl and pyridine rings occur in the 1400-1600 cm⁻¹ region. mdpi.com

C-O Stretch and O-H Bend : The C-O stretching and O-H in-plane bending vibrations are coupled and appear in the 1200-1400 cm⁻¹ region. echemi.com

Raman spectroscopy provides complementary information. Aromatic ring vibrations and the symmetric C≡N stretch are typically strong in the Raman spectrum, whereas the O-H and C=O vibrations are often weaker compared to their IR intensity. chemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Carboxylic Acid O-H stretch 2500-3300 Strong, Very Broad
Aromatic Rings C-H stretch 3000-3100 Medium
Nitrile C≡N stretch 2220-2240 Strong, Sharp
Carboxylic Acid C=O stretch 1700-1725 Strong, Sharp
Aromatic Rings C=C / C=N stretch 1400-1600 Medium-Strong
Carboxylic Acid C-O stretch 1200-1320 Medium

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a compound, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. This information is fundamental to understanding intermolecular interactions.

Polymorphism and Crystal Engineering Considerations

Molecules like this compound, which are rigid and possess multiple hydrogen bond donors and acceptors, are highly prone to polymorphism—the ability to exist in more than one crystal structure. sigmaaldrich.comrsc.org Different polymorphs can arise from variations in the conformation of the molecule (specifically the dihedral angle between the two rings) or from different hydrogen bonding patterns (e.g., acid-acid dimers vs. acid-pyridine catemers). worktribe.com

Crystal engineering principles are employed to control and target specific crystal forms. rsc.org By understanding the hierarchy of intermolecular interactions (strong hydrogen bonds, weaker C-H···O or C-H···N interactions, and π-stacking), it is possible to design cocrystals. For instance, introducing a co-former molecule that can form robust hydrogen bonds with either the carboxylic acid or the pyridine nitrogen can systematically alter the crystal packing and, consequently, the material's physical properties. The presence of the cyano group also offers a site for potential halogen or chalcogen bonding interactions in crystal engineering designs.

Hydrogen Bonding Networks and Supramolecular Assembly

A comprehensive analysis of the hydrogen bonding networks and supramolecular assembly of this compound is currently limited by the absence of publicly available crystallographic data. Detailed research findings, including specific hydrogen bond parameters and the resulting supramolecular architecture for this particular compound, have not been identified in a thorough review of scientific literature.

In principle, the molecular structure of this compound, featuring a carboxylic acid group, a pyridine nitrogen atom, and a terminal nitrile group, suggests the potential for a rich and complex array of hydrogen bonding interactions. The carboxylic acid moiety can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen and the hydroxyl oxygen). The pyridine nitrogen is a potential hydrogen bond acceptor, while the nitrile group can also participate as a weak acceptor.

To provide a concrete understanding of the supramolecular chemistry of this compound, experimental determination of its crystal structure through single-crystal X-ray diffraction would be necessary. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, unequivocally defining the hydrogen bonding network and the packing of the molecules in the solid state.

Theoretical and Computational Studies

Reaction Mechanism Modeling and Transition State Characterization

Information regarding the modeling of reaction mechanisms and the characterization of transition states for 2-(4-Cyanophenyl)isonicotinic acid is not available in the surveyed scientific literature. Computational studies detailing the pathways of its synthesis or degradation, including the energetic profiles and geometries of transition states, have not been reported.

Structure-Property Relationship Predictions

There is no specific information available regarding the prediction of structure-property relationships for this compound through computational methods. Studies that would typically involve Density Functional Theory (DFT) or other quantum chemical calculations to predict electronic properties, reactivity, or spectroscopic characteristics based on its molecular structure are not found in the available literature.

Advanced Research Applications and Methodological Contributions Non Clinical

Supramolecular Chemistry and Materials Science

The unique structural characteristics of 2-(4-Cyanophenyl)isonicotinic acid position it as a highly versatile building block in supramolecular chemistry and the design of novel materials. Its ability to coordinate with metal ions through the carboxylate group and the pyridine (B92270) nitrogen atom allows for the formation of extended, multidimensional networks.

Design and Synthesis of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The design of MOFs with specific properties is heavily reliant on the choice of the organic linker. This compound is an ideal candidate for a MOF ligand due to its rigidity, which helps in the formation of stable, porous structures, and the presence of multiple coordination sites. The terminal cyano group can also play a crucial role, either by participating in the framework coordination, undergoing post-synthetic modification, or by influencing the electronic properties of the final material. While specific MOFs based on this ligand are not widely reported, the principles of reticular chemistry suggest that it could be employed to create frameworks with tunable pore sizes and functionalities, suitable for applications in gas storage and separation.

Development of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The bifunctional nature of this compound, with its carboxylate and pyridine N-donor sites, facilitates the formation of one-, two-, or three-dimensional coordination polymers. The structure of the resulting polymer would depend on the coordination preference of the metal ion, the solvent system, and the reaction conditions. The cyanophenyl group can further extend the dimensionality of the structure through non-covalent interactions, such as π-π stacking, leading to robust and intricate architectures.

Optoelectronic and Sensing Applications

Coordination polymers and MOFs derived from aromatic ligands often exhibit interesting photoluminescent properties. The extended π-system of this compound suggests that its metal complexes could be luminescent. The emission properties can be tuned by the choice of the metal ion. For instance, lanthanide metal ions are known to form highly luminescent coordination polymers. Furthermore, the presence of the cyano group, a potential binding site, opens up possibilities for the development of chemical sensors. The luminescence of a MOF or coordination polymer containing this ligand could be quenched or enhanced upon interaction with specific analytes, forming the basis for a selective and sensitive sensor.

Catalysis

The application of metal complexes in catalysis is a cornerstone of modern chemistry. The design of the ligand is critical in determining the activity and selectivity of the catalyst.

As Ligands in Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes of this compound could serve as effective homogeneous catalysts. The pyridine and carboxylate moieties can chelate to a metal center, creating a stable complex. The electronic properties of the metal center, and thus its catalytic activity, can be modulated by the substituents on the ligand. For example, palladium complexes bearing ligands with similar structures are widely used in cross-coupling reactions. The specific electronic and steric environment provided by this compound could lead to catalysts with unique reactivity profiles.

In Heterogeneous Catalytic Systems (e.g., Supported Metal Catalysts)

The insolubility and stability of MOFs and coordination polymers make them excellent candidates for heterogeneous catalysts. A catalytically active metal center can be incorporated into the framework of a MOF constructed from this compound. The porous nature of the MOF would allow for the diffusion of reactants to the active sites, while the rigid framework would prevent the leaching of the catalyst. Such heterogeneous catalysts are highly desirable for industrial applications due to their ease of separation and reusability. The functional groups on the ligand could also participate in the catalytic cycle or help in anchoring catalytically active metal nanoparticles.

Biochemical Target Interaction Studies (In Vitro Mechanistic Investigations)

In the realm of non-clinical advanced research, the compound this compound serves as a notable scaffold for investigating biochemical interactions. Its unique structure, featuring a rigid isonicotinic acid core linked to a cyanophenyl group, allows for specific and directional interactions with biological macromolecules.

Ligand Binding Mechanisms to Receptors or Enzymes (e.g., LFA-1 Antagonism, EGFR Inhibition, Nicotinic Acetylcholine (B1216132) Receptor)

While direct experimental studies on the binding of this compound to LFA-1, EGFR, or nicotinic acetylcholine receptors are not extensively detailed in publicly available literature, the structural motifs of the compound allow for informed hypotheses about its potential binding mechanisms.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The isonicotinic acid scaffold is a key component in various kinase inhibitors. For instance, derivatives of nicotinic and isonicotinic acid have been synthesized and evaluated as inhibitors of hypoxia-inducible factor (HIF)-1α, a transcription factor downstream of pathways like EGFR. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid can form crucial salt bridges or hydrogen bonds with amino acid residues like lysine (B10760008) or arginine in an active site. The cyanophenyl group can engage in π-π stacking interactions within the hydrophobic pocket of a kinase domain, a common feature in EGFR inhibitors.

Nicotinic Acetylcholine Receptors (nAChR): Nicotinic acid itself is the precursor to nicotine (B1678760) and is fundamental to the structure of NAD/NADP, which are coenzymes in numerous enzymatic reactions. While distinct from acetylcholine, the pyridine ring of isonicotinic acid is a bioisostere for other aromatic systems found in nAChR ligands. The binding at these receptors is complex, often involving cation-π interactions with the receptor's aromatic box and hydrogen bonds. The specific geometry and electronics of this compound would dictate its potential as a modulator of such receptors.

LFA-1 Antagonism: Antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1) often feature a carboxylic acid group, which is critical for chelating a Mg2+ ion in the metal ion-dependent adhesion site (MIDAS) of the LFA-1 αL integrin subunit. The isonicotinic acid portion of the molecule provides this key functional group. The remainder of the molecule, including the cyanophenyl ring, would serve to occupy adjacent hydrophobic pockets to confer potency and selectivity.

Potential TargetKey Interacting Moiety of CompoundPlausible Binding Interactions
EGFR Kinase Domain Isonicotinic Acid, Cyanophenyl GroupHydrogen bonding (pyridine N, COOH), π-π stacking (phenyl ring)
Nicotinic Receptors Pyridine RingCation-π interactions, hydrogen bonding
LFA-1 Integrin Carboxylic AcidMetal chelation (Mg2+), hydrogen bonding

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies on isonicotinic acid derivatives have provided a framework for understanding how structural modifications influence biological activity. nih.govnih.gov For this compound, SAR can be dissected by considering its primary components.

The Isonicotinic Acid Core: This scaffold serves as a rigid backbone. The position of the carboxylic acid at the 4-position is crucial, as it dictates the vector and distance to interacting residues in a target protein. Studies on isonicotinic acid hydrazides show that the reactivity of the pyridine nitrogen is essential for biological activity, suggesting that its accessibility and basicity are key tuning points in ligand design. nih.govacs.org

The 2-Substituted Phenyl Ring: The connection at the 2-position of the pyridine ring creates a specific spatial arrangement. The phenyl ring itself provides a large, hydrophobic surface for van der Waals and π-stacking interactions.

The para-Cyano Group: The electron-withdrawing nature of the cyano group significantly alters the electronic properties of the phenyl ring. It can also act as a potent hydrogen bond acceptor with backbone amides or specific side chains in a protein pocket. In SAR studies of other inhibitor classes, the inclusion of a nitrile group often leads to a sharp increase in potency due to its ability to occupy small, specific "nitrile-binding" pockets.

A hypothetical SAR exploration for this compound is summarized below.

Modification SiteType of ChangeExpected Impact on ActivityRationale
Carboxylic Acid Esterification / AmidationLikely decreaseThe anionic carboxylate is often essential for key salt-bridge interactions.
Pyridine Nitrogen AlkylationActivity dependent on targetMay increase or decrease binding depending on steric tolerance and electronic requirements of the binding site.
Phenyl Ring Substitution (e.g., F, Cl, Me)Modulated potency/selectivityAlters hydrophobicity, sterics, and electronic interactions.
Cyano Group Replacement (e.g., with H, CF3, OMe)Significant change in potencyThe cyano group's specific size and hydrogen-bonding capacity are critical for affinity.

Development as Biochemical Probes

The structure of this compound is amenable to modification for use as a biochemical probe. Chemical probes are essential tools for studying target engagement, target validation, and visualizing biological processes. frontiersin.org

To be an effective probe, a molecule typically requires three components: a ligand for binding the target, a reactive group for covalent linkage (for activity-based probes), and a reporter tag for detection (e.g., a fluorophore, biotin, or a clickable alkyne/azide).

The this compound scaffold can serve as the core ligand. The carboxylic acid group is a prime location for attaching a linker connected to a reporter tag without significantly disturbing the primary binding interactions of the cyanophenyl-pyridine core. For instance, an amine-containing linker could be coupled to the carboxylic acid via a standard amide bond formation. This modularity allows for the synthesis of a variety of probes for different applications. Furthermore, derivatives of isonicotinic acid hydrazide have been successfully developed as colorimetric probes, demonstrating the scaffold's utility in probe design. nih.gov

Role in Modern Drug Design Methodologies

The structure of this compound exemplifies concepts central to modern computational and combinatorial drug design strategies.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a powerful hit-identification strategy that begins by screening libraries of low-molecular-weight compounds (fragments, typically <300 Da) to find weak but efficient binders to a biological target. Once identified, these fragments are optimized, either by "growing" them to fill adjacent pockets or by "linking" two or more fragments that bind in proximity.

This compound can be viewed as the successful outcome of a hypothetical fragment-linking strategy. In such a scenario:

A fragment screen might identify isonicotinic acid as a binder, with its carboxylate and pyridine nitrogen making key interactions.

A separate screen, or a screen of a different library, might identify 4-cyanobenzonitrile or a related cyanophenyl-containing fragment binding in a nearby hydrophobic pocket.

Structural analysis (e.g., X-ray crystallography) of these fragments bound to the target would reveal their relative positions and orientations.

A medicinal chemist would then design and synthesize a single, larger molecule—such as this compound—that links these two fragments to capture the binding energy of both, leading to a significant increase in affinity and potency.

Computational Drug Discovery Approaches

The quest for novel therapeutic agents is increasingly driven by computational methodologies, which offer a rapid and cost-effective means of identifying and optimizing lead compounds. researchgate.net The structure of this compound, featuring a cyanophenyl group appended to an isonicotinic acid scaffold, presents an intriguing candidate for in silico investigation against various biological targets.

Computational drug design can be broadly categorized into structure-based and ligand-based approaches. researchgate.net In a structure-based drug design (SBDD) workflow, the three-dimensional structure of a target protein is utilized to guide the design of potent inhibitors. Molecular docking, a key SBDD technique, can be employed to predict the binding orientation and affinity of this compound within the active site of a target enzyme. For instance, isonicotinic acid derivatives have been investigated as potential antitubercular agents by targeting the enoyl-acyl carrier protein reductase (InhA). semanticscholar.org A hypothetical docking study of this compound into the InhA active site could reveal key interactions between the compound's functional groups (e.g., the carboxylic acid, the pyridine nitrogen, and the cyano group) and the amino acid residues of the enzyme, providing insights into its potential inhibitory activity.

Molecular dynamics (MD) simulations can further enhance the understanding obtained from docking studies. By simulating the dynamic behavior of the protein-ligand complex over time, MD can provide information on the stability of the binding pose and the conformational changes induced upon ligand binding. This information is crucial for refining the structure of the lead compound to improve its binding affinity and selectivity.

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be applied. researchgate.net If a set of molecules with known activity against a particular target is available, a quantitative structure-activity relationship (QSAR) model can be developed. The physicochemical properties and structural descriptors of this compound could be calculated and used as input for such a model to predict its biological activity.

The general workflow for a computational drug discovery approach involving a compound like this compound is outlined in the table below.

StepDescriptionKey Techniques
1. Target Identification and Validation Identifying a biological target relevant to a disease of interest.Bioinformatics, Genomics, Proteomics
2. Lead Compound Identification Screening virtual libraries of compounds or designing novel molecules.High-Throughput Virtual Screening, Molecular Docking
3. In Silico Modeling Predicting the interaction of the lead compound with the target.Molecular Docking, Molecular Dynamics Simulations
4. Lead Optimization Modifying the lead compound to improve its properties.QSAR, Free Energy Perturbation
5. ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.In silico ADMET models

Analytical Derivatization and Spectroscopic Probes

The unique chemical properties of this compound also make it a valuable tool in analytical chemistry, particularly in the areas of derivatization for enhanced detection and as a spectroscopic probe.

Derivatization is a technique used to chemically modify an analyte to improve its analytical characteristics, such as volatility, stability, or detectability. asianpubs.org The carboxylic acid moiety of this compound can be activated to react with nucleophilic functional groups like alcohols and amines, making it a potential derivatizing agent for enhancing the detection of various analytes in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For instance, isonicotinoyl chloride, a related compound, has been used to derivatize vitamin D metabolites to improve their ionization efficiency in mass spectrometry. nih.gov Similarly, this compound could be converted to its corresponding acid chloride and used to tag analytes, introducing a chromophore (the cyanophenyl group) and a readily ionizable group (the pyridine ring) to enhance their detection by UV-Vis or mass spectrometric detectors.

The spectroscopic properties of this compound itself, and its derivatives, are of significant interest. The presence of the cyanophenyl group, an electron-withdrawing group, can influence the electronic transitions within the molecule, affecting its absorption and fluorescence characteristics. Studies on porphyrins possessing an isonicotinic acid moiety have shown that substituents on the porphyrin ring can significantly impact their fluorescence properties. semanticscholar.org It can be postulated that modifications to the phenyl ring of this compound would similarly modulate its spectroscopic behavior. This tunability makes it a candidate for the development of spectroscopic probes. For example, by attaching a recognition element for a specific analyte to the this compound scaffold, a sensor could be designed where the binding event leads to a measurable change in the fluorescence signal.

The table below summarizes the potential analytical and spectroscopic applications of this compound.

ApplicationDescriptionTarget AnalytesDetection Method
Analytical Derivatization To enhance the detectability of analytes in chromatography.Alcohols, Amines, ThiolsHPLC-UV, LC-MS, GC-MS
Spectroscopic Probes To detect and quantify specific analytes based on changes in spectroscopic signals.Metal ions, BiomoleculesFluorescence Spectroscopy, UV-Vis Spectroscopy

Q & A

Q. Advanced

  • Lipophilicity Enhancement : Introduce fluorine atoms (e.g., difluoropropyl analogs) to improve membrane permeability, as seen in related isonicotinic acid derivatives .
  • Metabolic Profiling :
    • Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
    • CYP450 Inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
      Validation : Compare in silico predictions (ADMET Predictor) with experimental data to refine structural modifications .

How do structural analogs of this compound inform SAR studies?

Q. Advanced

  • Key Modifications :
    • Fluorination : 2-(1,1-Difluoropropyl) analogs show enhanced bioavailability due to increased lipophilicity .
    • Spirocyclic Derivatives : 2-(1,4-Dithiaspiro[4.5]decan-6-yl) variants exhibit improved antimicrobial activity via sulfur-mediated target interactions .
      Methodology : Synthesize analogs via Suzuki-Miyaura coupling or click chemistry, then benchmark against parent compound in bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.